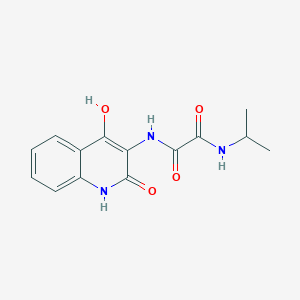

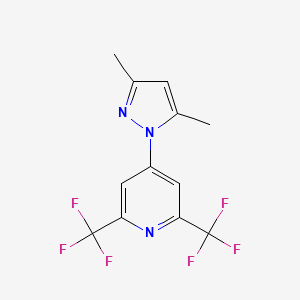

N-benzyl-N-butyl-9H-purin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-benzyl-N-butyl-9H-purin-6-amine" is a derivative of the purine family, which is a key structure in many biological molecules, including DNA and RNA. Purine derivatives have been extensively studied due to their biological relevance and potential therapeutic applications. The papers provided discuss various synthetic methods and characterizations of purine derivatives, which can offer insights into the synthesis and properties of "N-benzyl-N-butyl-9H-purin-6-amine".

Synthesis Analysis

The synthesis of purine derivatives can be complex due to the need for selective functionalization at specific positions on the purine ring. For instance, the paper titled "Synthetic Studies Directed towards Agelasine Analogs - Synthesis, Tautomerism, and Alkylation of 2-Substituted N-Methoxy-9-methyl-9H-purin-6-amines" describes the synthesis of N-methoxy-9-methyl-9H-purin-6-amines through N-methylation and subsequent displacement reactions . This method could potentially be adapted for the synthesis of "N-benzyl-N-butyl-9H-purin-6-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity. The tautomerism observed in the N-methoxy-9-methyl-9H-purin-6-amines, as discussed in the paper on Agelasine analogs, indicates that different tautomeric forms can exist, which may also be relevant for "N-benzyl-N-butyl-9H-purin-6-amine" . Understanding the tautomeric preferences and the stability of different forms is essential for predicting the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, including alkylation, as seen in the synthesis of N-alkylated purines . The reactivity of "N-benzyl-N-butyl-9H-purin-6-amine" would likely be influenced by the presence of the benzyl and butyl groups, which could affect the compound's overall reactivity and the selectivity of reactions at different positions on the purine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly alter these properties. For example, the introduction of a benzyl group can increase hydrophobicity and potentially affect the solubility of the compound in organic solvents . The N-glycosyl amines synthesized in another study provide insights into the impact of glycosylation on the properties of aromatic amines, which could be extrapolated to understand the properties of "N-benzyl-N-butyl-9H-purin-6-amine" .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Research into N-methoxy-9-methyl-9H-purin-6-amines, similar in structure to N-benzyl-N-butyl-9H-purin-6-amine, has explored their synthesis via N-methylation of known 6-chloropurines. These studies have uncovered significant variations in tautomer ratios, providing insights into their chemical behavior and potential applications in drug design and synthesis (Roggen & Gundersen, 2008).

Pharmaceutical Applications

- The synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine, which shares a purine core with N-benzyl-N-butyl-9H-purin-6-amine, demonstrates the potential of these compounds in the development of therapeutic agents. Despite a lack of antiviral or cytostatic activity in some compounds, this research underscores the importance of structural modifications for achieving desired biological activities (Alexander et al., 2000).

Material Science and Catalysis

- Studies on purine derivatives, including those similar to N-benzyl-N-butyl-9H-purin-6-amine, have revealed their ability to form unique two-dimensional hydrogen-bonding networks. These networks can stack via π–π interactions, leading to bilayers that can intercalate guest molecules. This property is significant for the development of new materials and molecular recognition systems (Jang et al., 2016).

Catalytic Applications

- The development of iron-catalyzed methods for the alkylation of amines with alcohols, using compounds structurally related to N-benzyl-N-butyl-9H-purin-6-amine, highlights the potential of these compounds in sustainable chemical synthesis. This research is particularly relevant for the creation of environmentally friendly catalytic processes (Yan, Feringa, & Barta, 2014).

Eigenschaften

IUPAC Name |

N-benzyl-N-butyl-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5/c1-2-3-9-21(10-13-7-5-4-6-8-13)16-14-15(18-11-17-14)19-12-20-16/h4-8,11-12H,2-3,9-10H2,1H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGQHFDSZHIZSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-butyl-9H-purin-6-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2530470.png)

![N-(2,4-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2530472.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2530473.png)

![1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2530476.png)

![1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530478.png)

amine](/img/structure/B2530481.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide](/img/structure/B2530486.png)

![5-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2530487.png)